2-(2,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone
Description
2-(2,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone is an organic compound with the molecular formula C14H9F3O It is characterized by the presence of two fluorine atoms on one phenyl ring and one fluorine atom on the other phenyl ring, connected by an ethanone group
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1-(2-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c15-10-6-5-9(13(17)8-10)7-14(18)11-3-1-2-4-12(11)16/h1-6,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXKXRXYJDPLEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=C(C=C(C=C2)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the ethanone group onto the aromatic ring. The reaction conditions usually involve:
Temperature: 0°C to room temperature
Solvent: Dichloromethane or chloroform
Catalyst: Aluminum chloride (AlCl3)
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 2-(2,4-Difluorophenyl)-1-(2-fluorophenyl)acetic acid.
Reduction: Formation of 2-(2,4-Difluorophenyl)-1-(2-fluorophenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The compound may inhibit or activate certain enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone
- 2-(2,4-Difluorophenyl)-1-(3-fluorophenyl)ethanone
- 2-(2,4-Difluorophenyl)-1-(2,3-difluorophenyl)ethanone
Uniqueness
2-(2,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone is unique due to the specific positioning of the fluorine atoms on the phenyl rings, which influences its chemical reactivity and biological activity. The presence of multiple fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical and pharmaceutical applications.
Biological Activity
2-(2,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticancer research. This article reviews the biological activity of this compound, supported by various studies and data.
- Chemical Formula : C14H9F3O
- Molecular Weight : 250.22 g/mol
- CAS Number : 1483427-28-6
Antifungal Activity
Recent studies have highlighted the antifungal properties of this compound against various Candida species. The minimal inhibitory concentration (MIC) values indicate its effectiveness:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 0.020 | C. albicans CA98001 |
| Fluconazole (FLC) | 0.023 | C. albicans CA98001 |
The compound exhibited comparable activity to fluconazole, a common antifungal medication .
Selectivity and Cytotoxicity
The selectivity of this compound was assessed through its effects on human cell lines. The cytotoxicity was measured using IC50 values:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 105.4 | MRC-5 |
| Control (Fluconazole) | 0.00035 | C. albicans CA98001 |
The compound demonstrated moderate cytotoxicity against MRC-5 cells, indicating a potential therapeutic window for antifungal applications .
The antifungal mechanism involves the inhibition of sterol biosynthesis by targeting cytochrome P450 enzymes. Specific studies revealed that the compound showed no significant inhibition against CYP11B1 but had slight inhibitory effects on CYP11B2 at high concentrations . This selectivity is crucial for minimizing side effects in therapeutic applications.
Case Studies
- Study on Antifungal Activity : A study evaluated the antifungal activity of various derivatives against Candida species, with this compound showing promising results comparable to established antifungals like fluconazole.
- Cytotoxicity Assessment : Another study focused on assessing the cytotoxic effects of the compound on human cell lines, demonstrating that while it has antifungal properties, careful consideration must be given to its potential toxicity in mammalian cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
